3,4-Diphenyl-6-methylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Coumarin derivatives can be synthesized using various methods . For instance, one method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Diphenyl-6-methylcoumarin are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Antioxidant and Cytotoxic Properties

Coumarins, including variants like 3,4-Diphenyl-6-methylcoumarin, are notable for their wide usage in medicinal applications. A related compound, 6-ethoxy-4-methylcoumarin, was synthesized and demonstrated both cytotoxic and antioxidant properties. This research highlights the potential of methylcoumarin derivatives in medicinal and therapeutic applications, especially in contexts where antioxidant properties are beneficial (Çelikezen et al., 2020).

Antioxidant Activity and Structural Analysis

Studies on various 4-methylcoumarin derivatives have shown significant antioxidant activities. This research underscores the importance of structural features in influencing the behavior of these compounds. The findings extend our knowledge of the biological activities associated with methylcoumarins and their potential therapeutic applications (Ćavar et al., 2009).

Neuroprotective Effects

Research on 4-methylcoumarin derivatives, including this compound, has highlighted their neuroprotective and antioxidant activities. These compounds have shown potential for managing neurodegenerative diseases due to their ability to inhibit cytotoxicity and reactive oxygen species formation (Malhotra et al., 2016).

Impact on Neutrophil Activation

In the context of inflammatory diseases, certain 4-methylcoumarin derivatives have been identified to inhibit neutrophil activation. This suggests a potential for these compounds in developing new treatments for conditions mediated by increased neutrophil activity (Kabeya et al., 2013).

Antimicrobial and Anti-tubercular Activity

Certain 4-styrylcoumarin derivatives, related to this compound, have been synthesized and evaluated for antimicrobial and anti-tubercular activities. These findings suggest a potential application of methylcoumarin derivatives in addressing infectious diseases (Upadhyay et al., 2011).

Synthesis and Structural Studies

The synthesis and crystal structures of isocoumarin derivatives, including this compound, have been described. Understanding these structures is crucial for their application in various fields, including medicinal chemistry (Abuthahir et al., 2019).

Safety and Hazards

Direcciones Futuras

Coumarins, including 3,4-Diphenyl-6-methylcoumarin, have potential applications in various fields due to their diverse pharmacological activities . They can function as highly sensitive and selective fluorophores, and new synthetic methods are being developed to access coumarin derivatives with biological activities .

Mecanismo De Acción

Coumarins

are secondary metabolites made up of benzene and α-pyrone rings fused together . They have the potential to treat various ailments, including cancer, metabolic, and degenerative disorders . Coumarins are a diverse category of both naturally occurring and synthesized compounds with numerous biological and therapeutic properties .

Target of Action

For instance, some coumarins have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Mode of Action

Coumarins as a class are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their use as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .

Result of Action

Coumarins in general have been found to have a range of effects, depending on their specific structures and the biological targets they interact with .

Análisis Bioquímico

Biochemical Properties

Coumarins, including 3,4-Diphenyl-6-methylcoumarin, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Cellular Effects

Coumarins have been found to potentially treat various ailments, including cancer, metabolic, and degenerative disorders

Molecular Mechanism

It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light , but the specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are subjects of ongoing study.

Propiedades

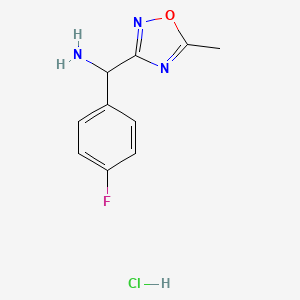

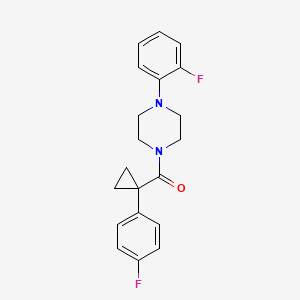

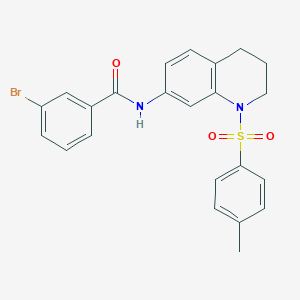

IUPAC Name |

6-methyl-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22(23)24-19)17-10-6-3-7-11-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPWPRVUZNOTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2562378.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)